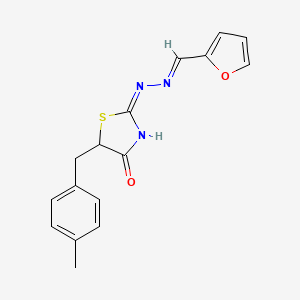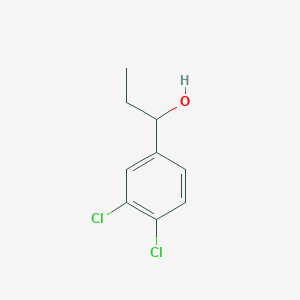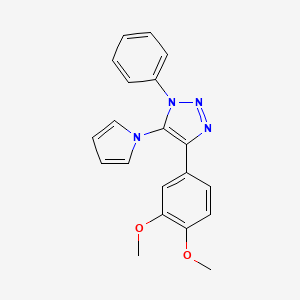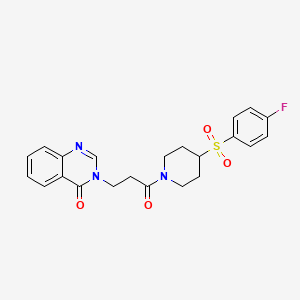![molecular formula C9H10F2N6O2S B2757563 methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate CAS No. 956440-79-2](/img/structure/B2757563.png)
methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the triazole and pyrazole derivative families. This compound holds significant interest in pharmaceutical and agrochemical research due to its unique structure and multifaceted reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate typically begins with the preparation of the triazole and pyrazole core structures. Key steps include nucleophilic substitution and cyclization reactions, often involving reagents such as hydrazines and thiols. The process might include the following stages:
Triazole Formation: Cyclization of an appropriate precursor, typically involving hydrazine derivatives, under acidic conditions.
Pyrazole Synthesis: Condensation of 1,3-diketones with hydrazine to form pyrazoles.
Merging of Core Structures: The triazole and pyrazole units are then linked via nucleophilic substitution, often using difluoromethylating agents in a controlled environment to ensure high yields and purity.
Final Methylation: Methyl esterification using methanol and acidic catalysis to achieve the final compound.
Industrial Production Methods: On an industrial scale, these steps are optimized for yield, cost-effectiveness, and environmental safety. Continuous flow reactors and automated synthesis platforms ensure the consistent production of high-purity compounds. Green chemistry principles, such as solvent recycling and waste minimization, are often employed.
化学反应分析
Types of Reactions: Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate undergoes various reactions, including:
Oxidation: Typically with agents like hydrogen peroxide or molecular oxygen, leading to oxidative derivatives.
Reduction: Using reducing agents such as sodium borohydride, yielding reduced forms of the compound.
Substitution: Undergoes nucleophilic substitution, particularly at the sulfur and nitrogen atoms, using halogenating agents.
Hydrolysis: Acidic or basic conditions can lead to the cleavage of ester and amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, iron catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, under mild to moderate temperatures.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products:
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules, this compound is integral in creating new chemical entities with desired properties for various applications.
Biology: Studies on this compound's interaction with biological molecules help in understanding biochemical pathways and developing new diagnostics tools.
Medicine: Potential pharmaceutical applications include antiviral, antibacterial, and antifungal agents. Its unique structure allows binding to specific biological targets, making it a candidate for drug design and development.
Industry: In agrochemistry, this compound could be developed into new pesticides or herbicides due to its potential bioactivity and stability under environmental conditions.
作用机制
The compound interacts with specific molecular targets through:
Electrostatic interactions: Between the difluoromethyl group and amino acids in proteins.
Covalent binding: Sulfur atoms may form bonds with active sites in enzymes, inhibiting their function.
Molecular Pathways: Inhibition or modification of enzyme activity within biological systems, potentially altering metabolic or signaling pathways.
相似化合物的比较
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate stands out due to its unique difluoromethyl and amino-triazole groups. Similar compounds include:
Methyl 1-(benzylsulfanyl)-1H-pyrazole-3-carboxylate: Lacks the difluoromethyl and amino groups.
1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Substitutes the triazole ring with a phenyl group, changing its reactivity and biological profile.
属性
IUPAC Name |
methyl 1-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N6O2S/c1-19-8(18)5-2-3-16(15-5)4-20-9-14-13-7(6(10)11)17(9)12/h2-3,6H,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKWAWBXJVBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)

![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
![N'-benzyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2757494.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)

![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2757503.png)
